N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Description
The compound N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide features a propanamide backbone with two distinct moieties:
- A 4-fluorobenzyl group attached to the amide nitrogen, which is associated with enhanced metabolic stability and bioavailability in pharmacologically active compounds .
- A fused bicyclic imidazo[1,2-c]quinazolin system containing oxo (C=O) and thioxo (C=S) groups. This rigid, planar structure may facilitate π-π stacking interactions in biological targets.
Properties
CAS No. |
1028685-21-3 |
|---|---|
Molecular Formula |
C20H17FN4O2S |
Molecular Weight |
396.44 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H17FN4O2S/c21-13-7-5-12(6-8-13)11-22-17(26)10-9-16-19(27)25-18(23-16)14-3-1-2-4-15(14)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26) |
InChI Key |
DVMNTRQQCSWHIH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic compound belonging to the class of heterocyclic compounds. This compound is characterized by its complex structure, which includes a fluorobenzyl group and an imidazoquinazoline core. The biological activity of this compound is of significant interest due to its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 382.4 g/mol. The structure features key functional groups that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15FN4O2S |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
| InChI Key | LPAAQVDEUPLOGC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been observed to inhibit specific enzymes and modulate receptor activity:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, leading to decreased enzymatic activity. This inhibition can affect metabolic pathways crucial for cell survival and proliferation.
- Receptor Interaction : It may also interact with cell surface receptors, influencing signal transduction pathways that regulate cellular responses such as inflammation and apoptosis.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro experiments have shown that derivatives containing the imidazoquinazoline core exhibit significant cytotoxic effects against various cancer cell lines. These effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Activity
Another critical aspect of the biological activity of this compound is its anti-inflammatory properties:
- Inhibition of Nitric Oxide Production : The compound has demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. This suggests a potential role in managing inflammatory conditions by downregulating pro-inflammatory cytokines such as TNF-α and IL-6.
Antioxidant Activity
Compounds derived from quinazoline scaffolds have also been reported to exhibit antioxidant properties:
- Oxidative Stress Reduction : The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which can scavenge free radicals and reduce oxidative stress in biological systems.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at 25 µM after 48 hours of treatment.
Study 2: Anti-inflammatory Mechanisms
In a separate investigation involving RAW264.7 macrophage cells, treatment with the compound resulted in a significant reduction in LPS-induced NO production by approximately 70%. Western blot analysis revealed that this effect was associated with decreased expression levels of iNOS and COX-2.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of the target compound and analogs from the evidence:
Key Observations:
- Heterocyclic Cores : The target’s imidazoquinazolin system is larger and more rigid than the oxadiazole/thiazole systems in compounds (7c, 7d) or the oxazolo-pyrazine in SHA-66. This may enhance target binding affinity through extended planar interactions .
- Substituent Effects : The 4-fluorobenzyl group in the target and SHA-68 contrasts with the methylphenyl groups in 7c/d. Fluorine substituents often improve lipophilicity and resistance to oxidative metabolism compared to methyl groups .
Compounds (7c–7d):
- These analogs feature thiazole-oxadiazole-propanamide architectures. Thiazole and oxadiazole rings are known for hydrogen-bonding and electron-withdrawing effects, which may enhance antimicrobial or enzyme inhibitory activity . However, their methylphenyl substituents lack the metabolic advantages of fluorinated groups.
Compound (SHA-68):
- SHA-68, a neuropeptide S receptor antagonist, shares the 4-fluorobenzyl motif with the target compound. Its oxazolo-pyrazine core differs from the target’s imidazoquinazolin but demonstrates that fluorobenzyl groups are critical for receptor binding and selectivity .
Compounds (9–12):
- These indole-/imidazole-propanamides (e.g., compound 9: 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide) highlight the role of aromatic systems in bioactivity. The target’s imidazoquinazolin may offer superior stacking interactions compared to indole or benzyloxy-imidazole groups .
Hypothetical Activity and Pharmacokinetics
- Receptor Binding : The target’s fluorobenzyl group may anchor it to hydrophobic pockets in receptors, as seen in SHA-68 , while the imidazoquinazolin core could engage in unique binding modes.
- Solubility vs. Permeability : The rigid, fused bicyclic system may reduce solubility compared to smaller heterocycles (e.g., oxadiazole in 7c/d) but improve membrane penetration due to moderate lipophilicity from the fluorobenzyl group.
- Metabolic Stability: Fluorine substituents typically reduce CYP450-mediated metabolism, suggesting the target may have a longer half-life than non-fluorinated analogs like 7c/d .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-fluorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step protocols, including cyclization of imidazo[1,2-c]quinazoline precursors and thiolation reactions. For example, thioether formation may require K₂CO₃ in DMF at room temperature to avoid side reactions like hydrolysis of the thiol group . Solvent choice (e.g., DMF vs. ethanol) and base selection (e.g., K₂CO₃ vs. triethylamine) significantly impact yield . Optimization via Design of Experiments (DoE) is recommended to balance variables like temperature and stoichiometry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying the fluorobenzyl group (δ ~4.3–4.8 ppm for benzyl protons) and the propanamide backbone. Infrared Spectroscopy (IR) identifies carbonyl (1650–1750 cm⁻¹) and thioamide (1250–1350 cm⁻¹) stretches . High-Resolution Mass Spectrometry (HRMS) ensures molecular ion accuracy, while HPLC (>95% purity) confirms absence of regioisomeric byproducts .
Q. How does the fluorobenzyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 4-fluorobenzyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Fluorine’s electronegativity stabilizes aromatic interactions in target binding pockets, as seen in related triazoloquinazolines . Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), necessitating formulation studies for in vivo applications .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-c]quinazoline derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) may arise from assay conditions (e.g., cell line variability) or impurities. Reproducibility requires strict adherence to synthetic protocols (e.g., anhydrous conditions for thioether formation) . Meta-analysis of structure-activity relationships (SAR) using computational docking (e.g., AutoDock Vina) can identify critical pharmacophores .
Q. How can in silico modeling predict the compound’s interaction with biological targets like kinase enzymes?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model binding to ATP pockets in kinases. The thioxo group may act as a hydrogen-bond acceptor, while the fluorobenzyl moiety engages in π-π stacking with hydrophobic residues . Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scale-up risks racemization at the propanamide chiral center. Continuous-flow chemistry (e.g., microreactors) minimizes side reactions by precise control of residence time and temperature . Chiral HPLC with amylose-based columns ensures enantiomeric excess (>99%) during purification .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate cytotoxicity without confounding results?
- Methodological Answer : Use a tiered approach:
- Primary screening : MTT assay across 5–7 concentrations (1 nM–100 μM) in triplicate.
- Secondary validation : Apoptosis markers (e.g., caspase-3/7 activation) and cell cycle analysis (flow cytometry) .
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin). Normalize data to protein content to mitigate cell-density artifacts .
Q. What statistical methods are appropriate for analyzing SAR data across derivative libraries?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity. Machine learning (e.g., Random Forest) identifies non-linear relationships, while Bayesian models prioritize synthetic targets .
Critical Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
